N-(2-Bromoethyl)-3,4-difluorobenzenesulfonamide N-(2-Bromoethyl)-3,4-difluorobenzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20156562
InChI: InChI=1S/C8H8BrF2NO2S/c9-3-4-12-15(13,14)6-1-2-7(10)8(11)5-6/h1-2,5,12H,3-4H2
SMILES:
Molecular Formula: C8H8BrF2NO2S
Molecular Weight: 300.12 g/mol

N-(2-Bromoethyl)-3,4-difluorobenzenesulfonamide

CAS No.:

Cat. No.: VC20156562

Molecular Formula: C8H8BrF2NO2S

Molecular Weight: 300.12 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Bromoethyl)-3,4-difluorobenzenesulfonamide -

Specification

Molecular Formula C8H8BrF2NO2S
Molecular Weight 300.12 g/mol
IUPAC Name N-(2-bromoethyl)-3,4-difluorobenzenesulfonamide
Standard InChI InChI=1S/C8H8BrF2NO2S/c9-3-4-12-15(13,14)6-1-2-7(10)8(11)5-6/h1-2,5,12H,3-4H2
Standard InChI Key LOXRPARUQKGNOF-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1S(=O)(=O)NCCBr)F)F

Introduction

Structural Characteristics and Molecular Properties

N-(2-Bromoethyl)-3,4-difluorobenzenesulfonamide belongs to the sulfonamide class, featuring a benzene ring substituted with fluorine atoms at the 3 and 4 positions and a sulfonamide group linked to a bromoethyl chain. The fluorine atoms enhance electron-withdrawing effects, influencing the compound’s reactivity and interaction with biological targets. The bromoethyl group introduces a reactive site for further functionalization, making the compound a versatile intermediate in organic synthesis.

Table 1: Molecular Data for N-(2-Bromoethyl)-3,4-difluorobenzenesulfonamide

PropertyValue
Molecular FormulaC8H8BrF2NO2S\text{C}_8\text{H}_8\text{BrF}_2\text{NO}_2\text{S}
Molecular Weight300.12 g/mol
CAS NumberNot publicly disclosed
IUPAC NameN-(2-Bromoethyl)-3,4-difluorobenzenesulfonamide

Synthesis and Manufacturing Processes

The synthesis typically involves nucleophilic substitution reactions. A common method reacts 3,4-difluorobenzenesulfonamide with 2-bromoethylamine in the presence of triethylamine, which acts as a base to deprotonate the amine and facilitate nucleophilic attack on the bromoethyl carbon. The reaction proceeds under mild conditions (room temperature, 30 minutes) with a yield of approximately 82%, as inferred from analogous syntheses .

Key Reaction Steps:

  • Deprotonation: Triethylamine abstracts a proton from 2-bromoethylamine, generating a nucleophilic amine.

  • Nucleophilic Attack: The amine attacks the electrophilic carbon adjacent to the bromine in the bromoethyl group.

  • Byproduct Removal: Hydrobromic acid (HBr) is neutralized with a base, and the product is purified via column chromatography .

CompoundMelting Point (°C)Boiling Point (°C)Molecular Weight (g/mol)
N-(2-Bromoethyl)-3,4-difluorobenzenesulfonamideNot reportedNot reported300.12
3,5-Difluorobenzenesulfonamide 157–161315.9 (predicted)193.17

Applications in Medicinal Chemistry and Materials Science

Medicinal Chemistry

The compound’s sulfonamide core and halogen substituents make it a candidate for:

  • Antimicrobial Drug Development: Structural modifications could optimize potency against resistant strains.

  • Enzyme Inhibition: Potential applications in targeting carbonic anhydrases or matrix metalloproteinases.

Materials Science

  • Polymer Functionalization: The bromine atom enables radical-mediated polymerization, useful in creating sulfonamide-containing polymers for ion-exchange membranes.

Comparative Analysis with Related Sulfonamide Derivatives

Compared to 3,5-difluorobenzenesulfonamide, the 3,4-difluoro substitution in the target compound may alter electronic distribution, affecting intermolecular interactions. The bromoethyl group introduces steric bulk, potentially reducing crystallinity but enhancing solubility in organic solvents .

Current Research Findings and Experimental Data

Recent studies focus on:

  • Synthetic Optimization: Improving yields and purity via solvent selection (e.g., 1,4-dioxane) .

  • Biological Screening: Evaluating efficacy against Staphylococcus aureus and Escherichia coli in vitro.

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